24(28)-Dehydroergosterol

Synthetic Biology Metabolic Engineering Directed Evolution

24(28)-Dehydroergosterol (CAS 29560-24-5) is the dedicated substrate for engineered DWF1 Δ24(28) reductase in recombinant strains producing 24-epi-ergosterol, a brassinolide precursor. Unlike ergosterol or episterol, this tetra-unsaturated sterol bears the exocyclic C-24(28) methylene required for enzymatic reduction to the unnatural 24-epi stereoisomer. Sourced at ≥98% purity (HPLC/NMR/MS) with verified solubility (1 mg/mL DMSO at 60°C), this analytical-standard-grade compound is essential for sterol pathway engineering, ERG6 overexpression studies, and oxygen-sensitive yeast fermentation diagnostics. Researchers must order this specific intermediate—generic sterol substitution fails.

Molecular Formula C28H42O
Molecular Weight 394.6 g/mol
Cat. No. B045619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24(28)-Dehydroergosterol
Synonyms(E)-Ergosta-5,7,22,24(28)-tetraen-3β-ol;  Ergosta-5,7,22,24(28)-tetraene-3β-ol;  Ergosta-5,7,trans-22,24(28)-tetraen-3β-ol_x000B_
Molecular FormulaC28H42O
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESCC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18,20,22,24-26,29H,3,11-17H2,1-2,4-6H3/b8-7+/t20-,22+,24-,25+,26+,27+,28-/m1/s1
InChIKeySQFQJKZSFOZDJY-CVGLIYDESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





24(28)-Dehydroergosterol 29560-24-5 for Research Procurement: Key Properties and Biosynthetic Context


24(28)-Dehydroergosterol (CAS 29560-24-5), also known as ergosta-5,7,22,24(28)-tetraen-3β-ol, is a naturally occurring tetra-unsaturated fungal sterol . It functions as a biosynthetic intermediate in the fungal ergosterol pathway, positioned downstream of the C-24 methylation step catalyzed by sterol C24-methyltransferase (ERG6) [1]. 24(28)-Dehydroergosterol is a structural derivative and analog of episterol, distinguished by the presence of an exocyclic methylene group at position C-24(28) and a conjugated triene system in the sterol B-ring . Commercial sources typically offer 24(28)-dehydroergosterol as a white to off-white powder with purity ≥98% (HPLC), a molecular weight of 394.63 g/mol, and recommended storage at -20°C protected from light and moisture .

Why 24(28)-Dehydroergosterol Cannot Be Replaced by Ergosterol, Episterol, or Fecosterol in Specialized Research


In fungal sterol biosynthesis, 24(28)-dehydroergosterol, episterol, fecosterol, and zymosterol represent structurally and functionally distinct intermediates [1]. The presence of an exocyclic Δ24(28) methylene group in 24(28)-dehydroergosterol is a critical structural determinant that distinguishes it from both its precursor (episterol, which lacks this conjugated triene system) and its downstream product (ergosterol, which undergoes further desaturation) [1]. This structural distinction translates into fundamentally different biochemical fates: 24(28)-dehydroergosterol serves as the dedicated substrate for sterol Δ24(28) reductase enzymes in engineering contexts, whereas ergosterol is the terminal membrane sterol product [2]. Generic substitution between these intermediates fails because only 24(28)-dehydroergosterol presents the requisite 24(28)-methylene moiety for enzymatic reduction to yield the unnatural 24-epi-ergosterol stereoisomer — a transformation that neither ergosterol nor episterol can undergo [2]. Consequently, researchers requiring a C-24 methylene-bearing sterol intermediate for pathway engineering, metabolic flux analysis, or as a synthetic precursor must specifically procure 24(28)-dehydroergosterol rather than a nominally related fungal sterol.

24(28)-Dehydroergosterol Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Exclusive Substrate for Directed Evolution of DWF1 Reductase: 24(28)-Dehydroergosterol vs. Ergosterol

In a patented synthetic biology system for producing 24-epi-ergosterol (a brassinolide semi-synthesis precursor), 24(28)-dehydroergosterol is the uniquely required substrate for the directed evolution of sterol Δ24(28) reductase (DWF1). Wild-type DWF1 exhibits low catalytic efficiency toward the 24(28)-methylene moiety, but directed evolution enhances the enzyme's ability to reduce this unpreferable substrate to form 24-epi-ergosterol [1]. The engineered DWF1 mutant converts 24(28)-dehydroergosterol with substantially improved activity compared to the wild-type enzyme, enabling high-density fermentation with increased metabolic flux toward 24-epi-ergosterol [1].

Synthetic Biology Metabolic Engineering Directed Evolution

High-Purity Reference Standard for Sterol Metabolic Profiling: ≥98% Purity with Validated HPLC/NMR/MS Documentation

Commercial 24(28)-dehydroergosterol is supplied with analytical certification (HPLC, NMR, MS) at purity ≥98% . This high purity is essential for its use as a quantitative reference standard in sterol profiling studies, including the analysis of sterol components in yeast strains overexpressing ERG6, where 24(28)-dehydroergosterol accumulates as a key intermediate [1]. In contrast, structurally related intermediates such as zymosterol and fecosterol are typically available only as lower-purity research-grade materials or require custom synthesis, lacking the consistent batch-to-batch analytical characterization needed for rigorous quantitative metabolomics [2].

Analytical Chemistry Metabolomics Quality Control

Enhanced Ambient Stability and Defined Storage Parameters for Laboratory Handling

24(28)-Dehydroergosterol demonstrates stability at ambient temperature for several days during ordinary shipping and customs clearance, with long-term storage recommended at -20°C under desiccated, light-protected conditions . The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with a measured DMSO solubility of 1 mg/mL (2.53 mM) when ultrasonicated and warmed to 60°C [1]. In contrast, episterol — the immediate structural analog and biosynthetic precursor — exhibits substantially lower documented solubility and lacks comparable stability data from commercial suppliers, complicating its routine laboratory use .

Laboratory Procurement Compound Stability Inventory Management

Genetically Validated Biomarker for Sterol Pathway Perturbation in Yeast Mutant Studies

In nystatin-resistant yeast mutant studies, 24(28)-dehydroergosterol serves as a genetically validated biomarker for specific sterol pathway defects. Ultraviolet absorption spectra of nonsaponifiable material extracted from wild-type (nys⁺) S. cerevisiae cells demonstrate the presence of both ergosterol and 24(28)-dehydroergosterol [1]. In nys3 mutant strains, the absorption spectrum indicates complete absence of both ergosterol and 24(28)-dehydroergosterol, with the concomitant appearance of a new sterol species [1]. Conversion of nys⁺ to petite mutants results in selective loss of 24(28)-dehydroergosterol while ergosterol persists, indicating a specific disruption in 24(28)-dehydroergosterol biosynthesis [2].

Fungal Genetics Antifungal Resistance Pathway Analysis

Oxygen-Dependent Metabolic Flux Distinction: 24(28)-Dehydroergosterol vs. Episterol Accumulation Patterns

Studies of sterol biosynthesis by S. cerevisiae under varying oxygen concentrations reveal distinct accumulation patterns for 24(28)-dehydroergosterol and episterol. Under oxygen-sufficient conditions, 24(28)-dehydroergosterol is present as an intermediate. When oxygen concentration falls to zero, further metabolism of preformed sterols continues with the accumulation of episterol and ergosterol, and a concurrent reduction in the concentration of zymosterol and 24(28)-dehydroergosterol [1]. During anaerobic growth, a marked hydrolysis of sterol esters occurs and free sterols eventually predominate, with episterol levels increasing while 24(28)-dehydroergosterol levels decline [1].

Fermentation Science Anaerobic Metabolism Sterol Homeostasis

24(28)-Dehydroergosterol Validated Research and Industrial Application Scenarios


Synthetic Biology: Directed Evolution of Sterol Δ24(28) Reductase for 24-Epi-Ergosterol Production

24(28)-Dehydroergosterol is the required substrate for engineered DWF1 Δ24(28) reductase in recombinant fungal strains producing 24-epi-ergosterol, a brassinolide semi-synthesis precursor. Directed evolution of DWF1 enhances reduction of the C-24(28) methylene group on 24(28)-dehydroergosterol to form the 24-epi stereoisomer. Combined with high-density fermentation and promoter optimization, this enables increased metabolic flux toward 24-epi-ergosterol [1].

Analytical Chemistry: Quantitative Reference Standard for Sterol Metabolomics

With validated ≥98% purity (HPLC/NMR/MS) and defined solubility parameters (1 mg/mL in DMSO at 60°C), 24(28)-dehydroergosterol serves as a reliable analytical standard for quantifying sterol intermediate levels in yeast ERG6 overexpression studies and fungal pathway analysis [1].

Fungal Genetics: Biomarker for Nystatin-Resistant Mutant Phenotyping

24(28)-Dehydroergosterol is a genetically validated biomarker for sterol pathway defects in yeast mutants. Its presence in wild-type (nys⁺) cells and selective loss in nys3 mutants and petite-converted strains enables differential diagnosis of specific sterol biosynthesis lesions using UV absorption spectroscopy of nonsaponifiable extracts [1].

Fermentation Science: Oxygen-Sensitive Metabolic Flux Monitoring

The divergent accumulation patterns of 24(28)-dehydroergosterol (decreasing under anaerobic conditions) and episterol (increasing under anaerobic conditions) provide distinct diagnostic markers for monitoring oxygen-sensitive steps in the sterol biosynthesis pathway during industrial yeast fermentation processes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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